molecular formula C12H14O2 B1323621 4-(2-Acetoxyphenyl)-1-butene CAS No. 890097-68-4

4-(2-Acetoxyphenyl)-1-butene

Cat. No.: B1323621
CAS No.: 890097-68-4
M. Wt: 190.24 g/mol
InChI Key: ZMLAZUMDGXZFRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 3-hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives .

Scientific Research Applications

Polymer Synthesis and Properties

4-(2-Acetoxyphenyl)-1-butene has been utilized in the synthesis of new conjugated polymers and polyradicals with significant spin concentration, such as in the creation of Poly(3-phenylgalvinoxylthiophene). This polymer, characterized by a quinoid chromophore, exhibits reversible color changes attributed to its anion and radical forms. It has been shown to possess notable electrical conductivity and paramagnetic properties, making it an intriguing subject for materials science and electronics research (Miyasaka, Yamazaki, & Nishide, 2001). Another polymer, Poly[3-(3',5'-di-tert-butyl-4'-acetoxyphenyl)thiophene], also synthesized via oxidative polymerization, exhibits extended π-conjugation and independently reversible redox of the phenolate and thiophene residue under alkaline conditions, signifying its potential for diverse applications (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Reaction Mechanisms and Synthesis Pathways

The compound has been instrumental in understanding the solvolysis reactions and nucleophilic addition mechanisms, such as the conversion of 2-methoxy-2-phenyl-3-butene to various products, shedding light on the dynamics of tertiary allylic carbocations in solvolysis reactions. This research offers crucial insights into the reaction pathways and intermediate states, pivotal for synthetic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).

Organic Synthesis and Catalysis

Research into the hydroformylation of 1,4-diacetoxy-2-butene has highlighted the synthesis of significant industrial compounds such as 1,4-diacetoxy-2-formyl butane, a key intermediate for Vitamin A synthesis. Studies have delved into optimizing catalytic systems to enhance selectivity and yield, emphasizing the compound's role in facilitating complex industrial chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).

Materials Science and Engineering

The chemical has been used in the synthesis of advanced materials with tailored properties. For instance, its role in generating bis(acetoxy)-terminated telechelic poly(butadiene) through ring-opening metathesis polymerization opens up pathways for creating polymers with controlled molecular weights and microstructures, essential for material engineering and nanotechnology (Bielawski, Scherman, & Grubbs, 2001).

Safety and Hazards

The safety data sheet for a similar compound, phenylacetic acid, indicates that it causes serious eye irritation and is harmful to aquatic life .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Acetoxyphenyl)-1-butene are the prostaglandin cyclooxygenases-1 (COX-1) and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition results in anti-inflammatory effects .

Mode of Action

This compound interacts with its targets through acetylation . In addition, acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This results in reduced production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 also leads to the production of ATL, which has anti-inflammatory properties .

Pharmacokinetics

It’s known that similar compounds, such as acetylsalicylic acid (aspirin), are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased prostaglandin production . Additionally, the generation of ATL contributes to the anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by air and moisture . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as the presence of other compounds or variations in pH.

Biochemical Analysis

Biochemical Properties

4-(2-Acetoxyphenyl)-1-butene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The acetoxy group in this compound is a key site for enzymatic action, leading to the formation of acetic acid and the corresponding phenol derivative. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and alter gene expression related to inflammatory pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The acetoxy group of the compound is involved in the acetylation of target proteins, leading to changes in their activity. This acetylation process can result in the inhibition or activation of enzymes, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form acetic acid and the corresponding phenol derivative. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with esterases and other enzymes. The hydrolysis of the acetoxy group leads to the formation of acetic acid and the corresponding phenol derivative, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(2-but-3-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAZUMDGXZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641186
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-68-4
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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